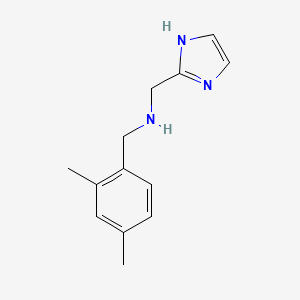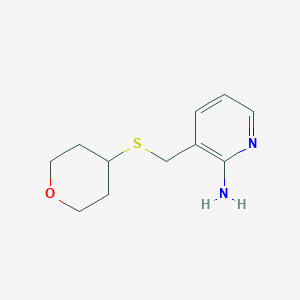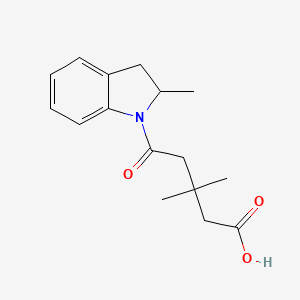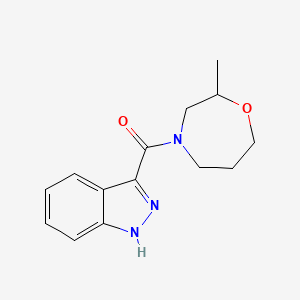
1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine, also known as DMIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMIM is a selective agonist for histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the brain.
作用機序
1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine acts as a selective agonist for histamine H3 receptors, which are predominantly located in the central nervous system. By activating these receptors, 1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine modulates the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in cognitive function, mood regulation, and other physiological processes.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation and oxidative stress, and modulating neurotransmitter release. 1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine has several advantages as a research tool, including its selectivity for histamine H3 receptors and its ability to modulate neurotransmitter release. However, 1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
将来の方向性
There are several potential future directions for research on 1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine, including:
- Further investigation of its therapeutic potential in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
- Development of more selective and potent analogs of 1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine for use as research tools and potential therapeutics.
- Exploration of the underlying mechanisms of 1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine's effects on neurotransmitter release and cognitive function.
- Investigation of the potential use of 1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine in combination with other drugs or therapies for enhanced therapeutic effects.
合成法
1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine can be synthesized through a multi-step process starting from 2,4-dimethylbenzaldehyde and imidazole. The synthesis involves the use of various reagents and catalysts, including boron tribromide, lithium aluminum hydride, and palladium on carbon.
科学的研究の応用
1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. 1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(1H-imidazol-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-3-4-12(11(2)7-10)8-14-9-13-15-5-6-16-13/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXISVFQQDXBRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=NC=CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
![4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)




![N-[3-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7568777.png)

![5-[2-(3-Bromophenyl)pyrrolidin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B7568795.png)
![(2R)-1-[(E)-3-(2-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568806.png)
![(2R)-1-[(E)-3-(4-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568812.png)
![3-Methyl-5-[methyl(pyridin-4-ylmethyl)amino]-5-oxopentanoic acid](/img/structure/B7568817.png)
![3-Methyl-5-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7568821.png)